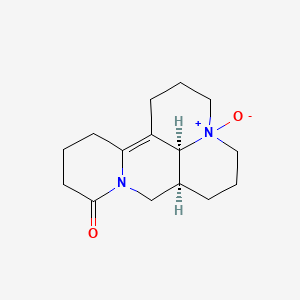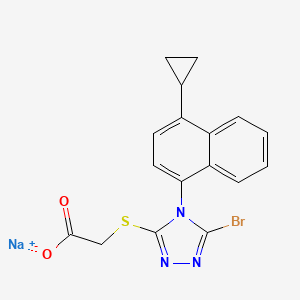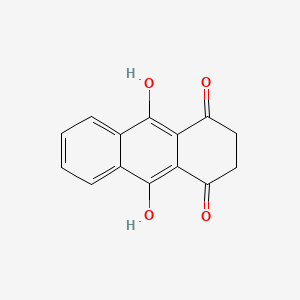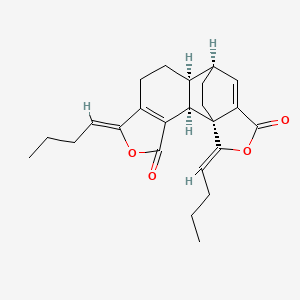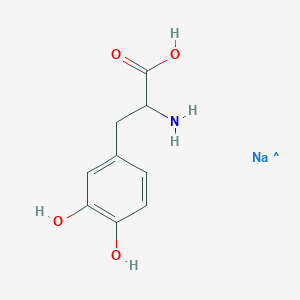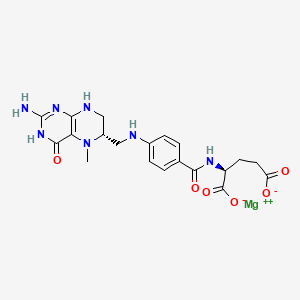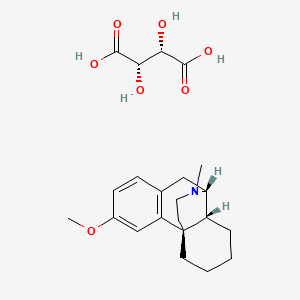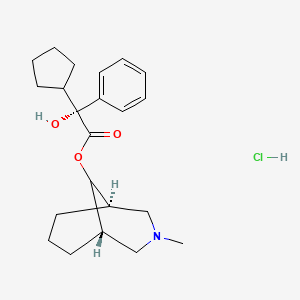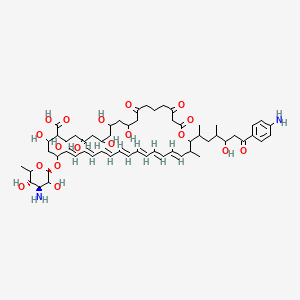![molecular formula C8H12N4O5 B608605 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid CAS No. 95153-19-8](/img/structure/B608605.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is a novel antitumor antibiotic agent. It has shown significant potential in the field of cancer treatment due to its unique structure and biological activity . The compound is known for its ability to inhibit the growth of certain cancer cells, making it a valuable tool in oncology research .
Vorbereitungsmethoden
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is produced through fermentation using the microorganism Glycomyces harbinensis . The fermentation process involves cultivating the microorganism in a chemically defined medium that favors the production of this compound . After fermentation, the compound is recovered from the fermentation filtrate by adsorption on granular carbon and further purified by chromatography on microcrystalline cellulose . The final product is obtained through acid hydrolysis, which yields one molar equivalent each of alanine and serine .
Analyse Chemischer Reaktionen
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antitumor antibiotics . In biology, it is used to investigate the effects of antitumor agents on cellular processes . In medicine, this compound is being explored as a potential treatment for various types of cancer due to its ability to inhibit cancer cell growth . Additionally, the compound has industrial applications in the development of new antibiotics and other pharmaceutical agents .
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid involves its interaction with specific molecular targets within cancer cells . The compound binds to these targets and disrupts critical cellular processes, leading to the inhibition of cancer cell growth . The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of nucleic acids and proteins, which are essential for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is structurally similar to azaserine, another antitumor antibiotic . Both compounds share a similar mechanism of action and have shown comparable antitumor activities . this compound has demonstrated greater antibacterial and biochemical induction assay activities compared to azaserine . This makes this compound a more potent and effective antitumor agent . Other similar compounds include alanylazaserine, which also shares structural similarities with this compound .
Eigenschaften
CAS-Nummer |
95153-19-8 |
|---|---|
Molekularformel |
C8H12N4O5 |
Molekulargewicht |
244.2 |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid |
InChI |
InChI=1S/C8H12N4O6/c1-4(9)7(14)12-5(8(15)16)3-17-18-6(13)2-11-10/h2,4-5H,3,9H2,1H3,(H,12,14)(H,15,16)/t4-,5-/m0/s1 |
InChI-Schlüssel |
YSKQXPZMHNNFBW-WHFBIAKZSA-N |
SMILES |
CC(C(=O)NC(COOC(=O)C=[N+]=[N-])C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LL D05139(beta); LL-D05139beta; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


